molecular formula C16H15ClFNO2 B6495829 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351607-16-3

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No. B6495829
CAS RN: 1351607-16-3
M. Wt: 307.74 g/mol
InChI Key: DPLPPVRUCSMRTA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide (CFNB) is an important compound in the field of pharmaceuticals and biochemistry. CFNB is an organofluorine compound, which is used as an intermediate for the synthesis of various drugs. CFNB is a versatile compound that has numerous applications in the field of pharmaceuticals and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is not fully understood. However, it is believed that the compound binds to certain enzymes, which then triggers a cascade of biochemical reactions. The exact mechanism of action is not known, but it is believed that the compound may act as an inhibitor of certain enzymes, which then leads to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and can inhibit the growth of certain bacteria. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects in animal models. This compound has also been shown to have anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable. Furthermore, this compound is relatively non-toxic and has a low environmental impact. On the other hand, this compound is relatively expensive and is not as widely available as other compounds. In addition, the mechanism of action of this compound is not fully understood and further research is needed to understand the exact mechanism of action.

Future Directions

There are a number of potential future directions for 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its effects on enzymes and other biochemical pathways. In addition, further research is needed to investigate the potential therapeutic effects of this compound, as well as its potential use in drug development and delivery systems. Furthermore, further research is needed to investigate the potential use of this compound in the synthesis of other organic compounds and materials. Finally, further research is needed to investigate the potential use of this compound in the development of new drugs and drug delivery systems.

Synthesis Methods

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide can be synthesized using a variety of methods. The most common method is a reaction between 2-chloro-6-fluoro-N-phenylbenzamide and 2-hydroxy-2-phenylpropyl bromide in the presence of a base. The reaction is typically carried out at room temperature in an aqueous solution of the reactants. The reaction is usually complete within a few hours, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide has a wide range of scientific research applications. It has been used as a tool for studying the structure and function of enzymes, for studying the mechanism of action of drugs, and for studying the structure and function of proteins and other macromolecules. This compound has also been used in the development of new drugs and drug delivery systems. In addition, this compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and in the synthesis of polymers and other materials.

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-16(21,11-6-3-2-4-7-11)10-19-15(20)14-12(17)8-5-9-13(14)18/h2-9,21H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPPVRUCSMRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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